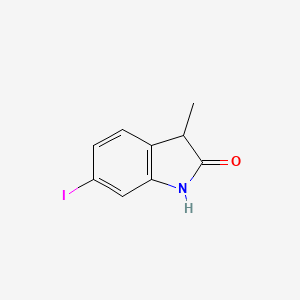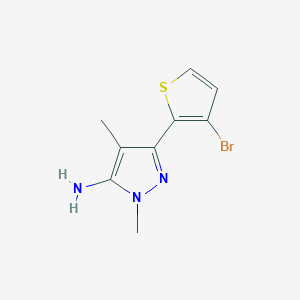![molecular formula C11H13BrClNO B13073354 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is a chemical compound with the molecular formula C11H13BrClNO It is a morpholine derivative, characterized by the presence of a bromine atom and a chloromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine typically involves the reaction of 2-bromo-4-(chloromethyl)aniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted morpholine derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse chemical structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The bromine and chloromethyl groups play a crucial role in its reactivity, allowing it to bind to various biological molecules. This binding can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(Chloromethyl)phenyl]morpholine: Similar in structure but lacks the bromine atom.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Contains a phenyl ring with bromine and chloromethyl groups but differs in the functional group attached to the phenyl ring.
Uniqueness
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H13BrClNO |
|---|---|
Poids moléculaire |
290.58 g/mol |
Nom IUPAC |
4-[2-bromo-4-(chloromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H13BrClNO/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Clé InChI |
VHOLNFMNBMZZSP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)
![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)
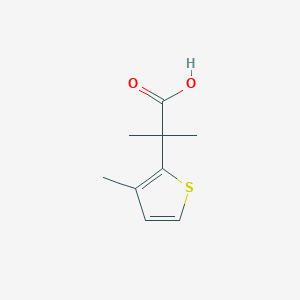
![2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)
![5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)
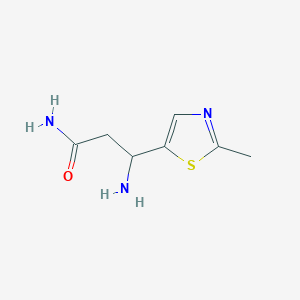
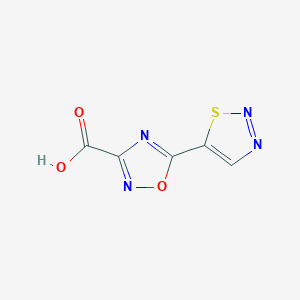
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
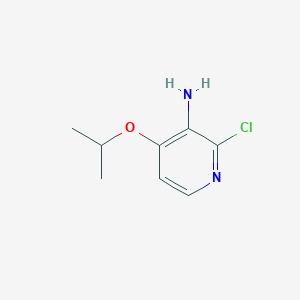
![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
